Quercetin 3,4'-diglucoside

Catalog No.
S627089
CAS No.
29125-80-2
M.F
C27H30O17
M. Wt
626.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quercetin 3,4'-diglucoside

CAS Number

29125-80-2

Product Name

Quercetin 3,4'-diglucoside

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O17

Molecular Weight

626.5 g/mol

InChI

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)41-12-2-1-8(3-10(12)31)24-25(19(35)16-11(32)4-9(30)5-13(16)40-24)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1

InChI Key

RPVIQWDFJPYNJM-DEFKTLOSSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

3,4’-Di-β-D-glucopyranoside 3,3’,4’,5,7-Pentahydroxyflavone; Quercetin 3,4’-O-β-Diglucopyranoside; Quercetin 3,4’-O-β-Diglucoside; Quercetin 3,4’-Di-O-β-D-glucopyranoside

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

The exact mass of the compound Quercetin 3,4'-diglucoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quercetin 3,4'-diglucoside is a premium flavonol glycoside naturally abundant in Allium cepa (onions), characterized by a quercetin backbone conjugated with two glucose moieties at the C3 and C4' positions. This specific di-glycosylation fundamentally alters the physicochemical profile of the molecule, converting a highly hydrophobic flavonoid into a highly water-soluble compound with an aqueous solubility of approximately 4.59 g/L [1]. For procurement professionals, formulation scientists, and analytical chemists, this compound serves as a high-value precursor and analytical standard that overcomes the severe formulation bottlenecks and poor oral bioavailability typically associated with standard quercetin aglycone or other common glycosides [2].

Substituting Quercetin 3,4'-diglucoside with generic quercetin aglycone or rutin (quercetin-3-O-rutinoside) fundamentally compromises aqueous processability and pharmacokinetic performance. Quercetin aglycone is virtually insoluble in water (approximately 1 μg/mL), mandating the use of organic solvents like DMSO or complex delivery systems for liquid formulation [1]. Meanwhile, rutin, though slightly more soluble, contains a rutinose sugar moiety that prevents active absorption in the small intestine, delaying uptake until colonic microflora can deglycosylate it [2]. Consequently, utilizing these cheaper substitutes in oral formulations or aqueous bioassays results in poor systemic delivery, delayed peak plasma concentrations, and non-homogeneous product distribution.

Aqueous Solubility for Solvent-Free Formulation

The addition of two glucose moieties at the C3 and C4' positions transforms the solubility profile of the flavonoid backbone. Quercetin 3,4'-diglucoside achieves an aqueous solubility of approximately 4.59 g/L at standard conditions [1]. In stark contrast, quercetin aglycone is practically insoluble in water (approx. 0.001 g/L), necessitating organic solvents or complexation agents[2]. This massive increase in water solubility allows for direct integration into aqueous matrices without precipitation.

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data~4.59 g/L
Comparator Or BaselineQuercetin aglycone (~0.001 g/L)
Quantified Difference>4000-fold increase in water solubility
ConditionsAqueous medium, 25°C, standard atmospheric pressure

Eliminates the need for DMSO or complexing agents in liquid formulations and in vitro bioassays.

Superior Small Intestine Absorption Kinetics

The specific sugar moiety dictates the absorption pathway of flavonoids. Human pharmacokinetic studies demonstrate that quercetin glucosides are actively and rapidly absorbed in the small intestine, achieving a peak plasma concentration (Cmax) of ~3.5 μM in under 0.5 hours [1]. Conversely, rutin (quercetin rutinoside) yields a Cmax of only ~0.18 μM, taking over 6 hours to peak because it requires colonic bacterial deglycosylation [1]. The overall bioavailability of the rutinoside is only 20% compared to the glucoside forms.

Evidence DimensionPeak Plasma Concentration (Cmax) and Time to Peak (Tmax)
Target Compound DataCmax ~3.5 μM, Tmax < 0.5 h (as quercetin glucoside)
Comparator Or BaselineRutin (Cmax ~0.18 μM, Tmax ~6.0 h)
Quantified Difference~20-fold higher Cmax and >10-fold faster absorption
ConditionsHuman oral administration pharmacokinetic study

Ensures rapid, high-yield systemic delivery of the active antioxidant for nutraceutical and pharmaceutical applications.

Predictable Thermal Degradation in Food Processing

During thermal processing (e.g., roasting at 180°C), quercetin 3,4'-diglucoside undergoes a predictable, sequential deglycosylation. It first degrades into quercetin-4'-monoglucoside and quercetin-3-monoglucoside intermediates before eventually yielding the stable quercetin aglycone [1]. This controlled thermal breakdown allows the highly soluble diglucoside to be homogeneously distributed in an aqueous matrix prior to heating, ensuring that the final aglycone is evenly dispersed in the processed product.

Evidence DimensionThermal Degradation Pathway
Target Compound DataSequential deglycosylation to stable aglycone at 180°C
Comparator Or BaselineDirect aglycone addition (poor pre-heating dispersion)
Quantified DifferenceEnables homogeneous aqueous dispersion prior to thermal conversion
ConditionsRoasting/heating conditions at 180°C

Allows manufacturers to achieve uniform distribution of quercetin in thermally processed functional foods.

Aqueous Nutraceutical and Beverage Formulation

Leveraging its ~4.59 g/L water solubility, Quercetin 3,4'-diglucoside is the ideal precursor for liquid supplements and functional beverages, completely bypassing the precipitation issues and DMSO requirements of quercetin aglycone [1].

High-Bioavailability Oral Supplements

Due to its rapid active absorption in the small intestine (Tmax < 0.5 h), this compound is preferred over rutin for premium oral supplements where immediate systemic delivery of the flavonoid is required[2].

Thermally Processed Functional Foods

In industrial baking or roasting applications, the diglucoside can be homogeneously mixed into aqueous doughs or matrices prior to heating, where it predictably degrades into the stable aglycone form, ensuring uniform distribution in the final product [3].

Analytical Biomarker for Allium cepa Profiling

As the predominant flavonol in onions, Quercetin 3,4'-diglucoside serves as an essential analytical standard for quality control and authentication of Allium extracts in the food and dietary supplement industries [1].

Physical Description

Solid

XLogP3

-1.4

Melting Point

249-251°C

Wikipedia

Quercetin 3,4'-diglucoside

Dates

Last modified: 04-15-2024

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